

2,6-Dimethyloctane as a Volatile Organic Compound: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyloctane

Cat. No.: B150249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyloctane (CAS No: 2051-30-1) is a branched-chain alkane and a recognized volatile organic compound (VOC). Its presence in the environment is attributed to both natural and anthropogenic sources. As a VOC, its atmospheric chemistry, potential toxicological effects, and analytical determination are of interest to a wide range of scientific disciplines. This technical guide provides a comprehensive overview of the current knowledge on **2,6-dimethyloctane**, including its physicochemical properties, known sources, environmental fate, and toxicological profile. Detailed experimental protocols for its analysis are also presented, alongside visualizations of its atmospheric degradation pathway and analytical workflow to support further research and risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-dimethyloctane** is presented in Table 1. This data is essential for understanding its environmental partitioning, volatility, and potential for atmospheric transport.

Property	Value	Reference(s)
Chemical Formula	$C_{10}H_{22}$	[1]
Molecular Weight	142.28 g/mol	[2] [3]
CAS Number	2051-30-1	[1]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	158 °C	[4]
Vapor Pressure	3.21 mmHg at 25°C	[4]
Flash Point	34 °C	[4]
Density	0.73 g/cm ³	[4]
Water Solubility	89.16 µg/L (temperature not stated)	[1]
logP (Octanol/Water Partition Coefficient)	5.1	[2] [3]

Sources of 2,6-Dimethyloctane

2,6-Dimethyloctane is introduced into the environment from both natural and man-made sources.

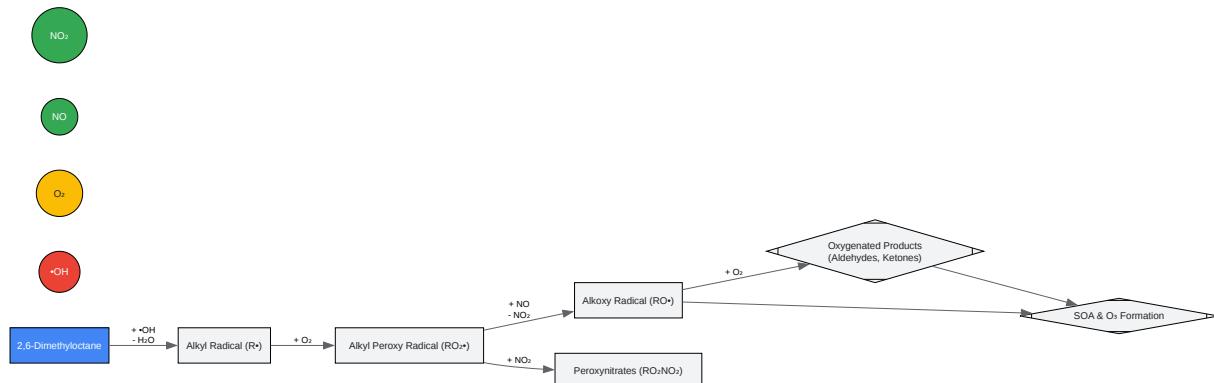
Natural Sources

The primary known natural source of **2,6-dimethyloctane** is as a constituent of essential oils in certain plants. It has been specifically identified in:

- Lemongrass (*Cymbopogon citratus*): It is a volatile component isolated from the essential oil of lemongrass leaves.[\[5\]](#)
- Lippia nodiflora: This plant is also cited as a natural source of **2,6-dimethyloctane**.[\[6\]](#)

Anthropogenic Sources

Human activities are significant contributors to the environmental presence of **2,6-dimethyloctane**. Its primary anthropogenic sources include:


- Fuel and Lubricant Additive: Due to its high octane rating and stability, it is used as a blending component in gasoline and as an additive in lubricants to enhance performance and efficiency.^[7]
- Industrial Solvent and Chemical Intermediate: Its non-polar nature makes it a useful solvent in various industrial applications and chemical synthesis processes.^[7] It also serves as a starting material for the synthesis of other organic compounds, such as certain alcohols.^[4]
- Vapor Emissions: As a component of gasoline, it can be released into the atmosphere as unburned hydrocarbons from vehicle exhaust and through evaporative emissions from fuel tanks.^[8]

Atmospheric Chemistry and Environmental Fate

As a VOC, the atmospheric fate of **2,6-dimethyloctane** is primarily governed by its reaction with photochemically generated oxidants.

Atmospheric Degradation Pathway

The dominant degradation pathway for **2,6-dimethyloctane** in the troposphere is its reaction with the hydroxyl radical ($\cdot\text{OH}$). While specific kinetic data for this reaction is not readily available in the literature, a generalized degradation pathway for a branched alkane like **2,6-dimethyloctane** can be described. The reaction is initiated by the abstraction of a hydrogen atom by the $\cdot\text{OH}$ radical, leading to the formation of an alkyl radical. This is followed by a series of reactions involving molecular oxygen (O_2), nitric oxide (NO), and other atmospheric constituents, ultimately leading to the formation of various oxygenated products such as aldehydes, ketones, and nitrates, and contributing to the formation of secondary organic aerosols (SOA) and ozone.

[Click to download full resolution via product page](#)

Figure 1: Generalized atmospheric degradation pathway of **2,6-dimethyloctane**.

Atmospheric Lifetime

The atmospheric lifetime of **2,6-dimethyloctane** is determined by its reaction rate with the •OH radical. In the absence of specific experimental data, its lifetime can be estimated based on data for similar branched C10 alkanes. The atmospheric lifetime is expected to be on the order of a few days, indicating that it is a relatively reactive VOC that can contribute to local and regional air pollution.

Toxicological Profile

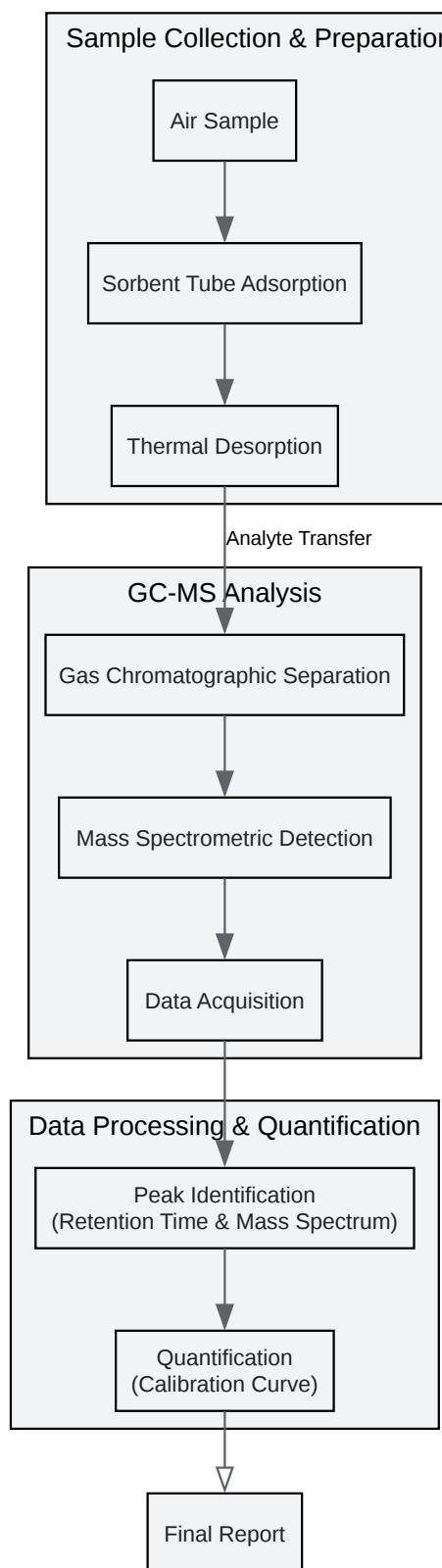
The toxicological data for **2,6-dimethyloctane** is limited, and no comprehensive studies on its chronic effects, carcinogenicity, or reproductive toxicity have been published. The available information primarily pertains to its acute hazards.

- Aspiration Hazard: It is classified as a substance that may be fatal if swallowed and enters the airways.[\[9\]](#)
- Irritation: It may cause skin and eye irritation.[\[3\]](#)
- Neurotoxicity: It is listed as a neurotoxin that can cause acute solvent syndrome.[\[3\]](#)
- Inhalation and Dermal Toxicity: Specific data on inhalation and dermal toxicity are not determined.[\[6\]](#)

Given the limited data, handling of **2,6-dimethyloctane** should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.

Experimental Protocols

The analysis of **2,6-dimethyloctane**, particularly in air samples, is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for the determination of **2,6-dimethyloctane** in air.


Sample Collection and Preparation

- Air Sampling: Air samples are drawn through a sorbent tube containing a suitable adsorbent material (e.g., Tenax® TA, Carbograph 5TD) using a calibrated air sampling pump. The volume of air sampled will depend on the expected concentration of **2,6-dimethyloctane**.
- Thermal Desorption: The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped volatile compounds. The desorbed analytes are then transferred to the GC column via a heated transfer line.

GC-MS Analysis

- Gas Chromatograph (GC):

- Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for the separation of alkanes. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program: A temperature program is used to separate the components of the sample. A typical program might be: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Identification: The identification of **2,6-dimethyloctane** is based on its retention time and comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

[Click to download full resolution via product page](#)**Figure 2:** General workflow for the analysis of **2,6-dimethyloctane** in air by GC-MS.

Conclusion

2,6-Dimethyloctane is a volatile organic compound with both natural and significant anthropogenic sources. Its atmospheric chemistry is characteristic of branched alkanes, leading to the formation of secondary pollutants. While its toxicological profile indicates potential hazards, detailed studies are lacking. The analysis of **2,6-dimethyloctane** can be effectively performed using GC-MS. Further research is needed to fully characterize its environmental impact and potential health effects. This guide provides a foundational understanding for researchers and professionals working with or studying this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. scent.vn [scent.vn]
- 3. 2,6-Dimethyloctane | C10H22 | CID 16319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 2051-30-1,2,6-DIMETHYLOCTANE | lookchem [lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 2,6-dimethyl octane, 2051-30-1 [thegoodsentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 2,6-Dimethyloctane | 2051-30-1 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [2,6-Dimethyloctane as a Volatile Organic Compound: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150249#2-6-dimethyloctane-as-a-volatile-organic-compound-voc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com